An In-depth Technical Guide to 2-Iodobenzene-1,3-diol: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 2-Iodobenzene-1,3-diol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a substituted aromatic organic compound that serves as a crucial intermediate in advanced chemical synthesis. Its unique structure, featuring a benzene ring functionalized with two hydroxyl groups and an iodine atom, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and significant applications, particularly in the synthesis of chiral reagents for asymmetric synthesis, a cornerstone of modern drug development.
Chemical Structure and Identification
The structural identity of 2-Iodobenzene-1,3-diol is well-defined by various chemical identifiers and descriptors.
| Identifier Type | Value |
| IUPAC Name | 2-iodobenzene-1,3-diol |
| CAS Number | 41046-67-7 |
| Molecular Formula | C₆H₅IO₂ |
| SMILES | C1=CC(=C(C(=C1)O)I)O |
| InChI | InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |
| Synonyms | 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene, 2-iodo-1,3-benzenediol |
Physicochemical Properties
The physical and chemical properties of 2-Iodobenzene-1,3-diol are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Weight | 236.01 g/mol [1] |
| Appearance | White to light yellow to light red powder/crystal |
| Melting Point | 115-119 °C[2] |
| Boiling Point | 197.2 °C at 760 mmHg (Predicted)[2] |
| Density | 2.177 g/cm³ (Predicted)[2] |
| pKa | 8.00 ± 0.10 (Predicted) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate |
Spectral Data
Spectroscopic data is critical for the confirmation of the structure and purity of 2-Iodobenzene-1,3-diol.
| Spectroscopy Type | Data |
| ¹H NMR (DMSO-d₆) | δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)[3] |
| Mass Spectrometry (EI-MS) | m/z 236 (M⁺)[3] |
Synthesis and Purification: Experimental Protocols
The synthesis of 2-Iodobenzene-1,3-diol is typically achieved through the regioselective iodination of resorcinol. Below is a detailed experimental protocol adapted from established methods.[3][4][5]
Synthesis of 2-Iodobenzene-1,3-diol
Materials:
-
Resorcinol
-
Iodine
-
Sodium Bicarbonate
-
Ethyl Acetate
-
10% aqueous Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Chloroform
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 eq) and iodine (1.1 eq) in distilled water.
-
Cool the flask in an ice-water bath to 0 °C.
-
With vigorous stirring, slowly add sodium bicarbonate (1.1 eq) in portions over 5 minutes. Vigorous gas evolution (CO₂) will be observed.
-
Remove the ice bath and allow the mixture to warm to room temperature over 20 minutes, then continue stirring for an additional 10 minutes, at which point it should form a brown slurry.
-
Extract the product from the reaction mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.
Purification:
-
Triturate the solid residue in cold chloroform (-10 °C) for 10-30 minutes.
-
Filter the solid and wash with cold chloroform (-10 °C) to obtain 2-Iodobenzene-1,3-diol as a cream-colored solid.
-
The filtrate can be concentrated and the trituration process repeated to recover additional product.
Experimental and Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and purification of 2-Iodobenzene-1,3-diol.
Caption: Workflow for the synthesis and purification of 2-Iodobenzene-1,3-diol.
Applications in Drug Development and Asymmetric Synthesis
While direct biological activity of 2-Iodobenzene-1,3-diol is not extensively documented, its primary utility lies in its role as a precursor to advanced synthetic reagents.[6][7] This is of paramount importance to drug development professionals.
-
Precursor to Chiral Hypervalent Iodine(V) Reagents: 2-Iodobenzene-1,3-diol is a key starting material for the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents.[6][7] These reagents are highly valuable in modern asymmetric synthesis for their ability to facilitate stereoselective transformations, which is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs).[6][8]
-
Intermediate in Cross-Coupling Reactions: The iodine atom in 2-Iodobenzene-1,3-diol can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are fundamental for constructing the carbon skeletons of complex organic molecules, including APIs, agrochemicals, and advanced materials.[6]
Logical Relationship in Synthetic Chemistry
The diagram below outlines the logical progression from 2-Iodobenzene-1,3-diol to its application in the synthesis of complex, high-value molecules.
Caption: Role of 2-Iodobenzene-1,3-diol in advanced organic synthesis.
Safety and Handling
2-Iodobenzene-1,3-diol is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Iodobenzene-1,3-diol is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to chiral hypervalent iodine(V) reagents and its utility in cross-coupling reactions make it an important building block for the synthesis of complex and stereochemically defined molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthetic utility of 2-Iodobenzene-1,3-diol is essential for leveraging its potential in creating novel and advanced chemical entities.
References
- 1. 2-Iodobenzene-1,3-diol | C6H5IO2 | CID 616833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-iodobenzene-1,3-diol | CAS 41046-67-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. A survey of chiral hypervalent iodine reagents in asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

